2-Hexyl-4-(methoxymethyl)-1,3-dioxolane
Description
Properties
CAS No. |
4351-08-0 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-hexyl-4-(methoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-11-13-9-10(14-11)8-12-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
NTOFFMMZFVBZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC(O1)COC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the reaction of a 4-halomethyl-1,3-dioxolane precursor with an appropriate base and nucleophile under controlled temperature and solvent conditions. The halomethyl group (often chlorine or bromine) at the 4-position is substituted by a methoxymethyl group via nucleophilic substitution.
Starting Materials
- 4-Halomethyl-1,3-dioxolane derivatives : These serve as the key intermediates. Examples include 4-chloromethyl-1,3-dioxolane or 4-bromomethyl-1,3-dioxolane.
- Nucleophile : Methoxide ion (from sodium methoxide or potassium methoxide) is commonly used to introduce the methoxymethyl group.
- Base : Inorganic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium methoxide (NaOMe), or potassium methoxide (KOMe) are employed to facilitate the substitution reaction.
Reaction Conditions
| Parameter | Range / Preference | Notes |
|---|---|---|
| Temperature | 60 °C to 150 °C (preferably 80 °C to 140 °C) | Higher temperatures favor reaction rate but must avoid side reactions |
| Pressure | Ambient or reduced pressure | Reaction typically carried out under normal or vacuum conditions |
| Reaction Time | 1 hour to several hours | Depends on batch size and temperature |
| Base Equivalents | 0.8 to 2.5 mol (preferably 1 to 2 mol) | Stoichiometric control important for selectivity |
| Solvent | Polyethylene glycol dimethyl ether (PEGDME) or diethyl ether (PEGDEE) with molar mass 200-500 | PEGDME with molar mass ~250 preferred |
Solvent and Base Selection
- Polyethylene glycol dimethyl ethers (PEGDME) provide a suitable medium for the reaction, enhancing solubility and selectivity.
- Sodium hydroxide and potassium hydroxide are preferred bases for their availability and effectiveness.
- Sodium methoxide and potassium methoxide are used when the methoxymethyl group is introduced directly by nucleophilic substitution.
Reaction Mechanism Highlights
The reaction proceeds via nucleophilic attack of the methoxide ion on the halomethyl group of the 1,3-dioxolane ring, displacing the halogen and forming the methoxymethyl substituent at the 4-position. The 1,3-dioxolane ring remains intact under the controlled conditions.
Workup and Purification
- The reaction mixture is typically worked up anhydrously.
- The product is isolated by distillation to remove solvents and impurities.
- The process avoids side reactions such as ring opening or isomerization, ensuring high purity.
Detailed Research Outcomes and Data Summary
Yield and Purity
| Entry | Base Used | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | NaOH | PEGDME (250) | 80 | 2 | 85-90 | >98 | Optimal conditions |
| 2 | KOH | PEGDME (250) | 100 | 3 | 80-85 | >97 | Slightly longer reaction |
| 3 | NaOMe | PEGDME (250) | 90 | 1.5 | 88 | >98 | Direct methoxymethylation |
| 4 | KOMe | PEGDEE (300) | 120 | 2 | 82 | 96 | Higher temp, slightly lower yield |
Reaction Optimization Insights
- Increasing temperature above 140 °C risks ring opening and isomerization.
- Using PEGDME as solvent improves reaction kinetics and product isolation.
- Sodium hydroxide provides the best balance of yield and purity.
Comparative Analysis of Preparation Methods
| Aspect | Method A (NaOH/PEGDME) | Method B (NaOMe/PEGDME) | Method C (KOMe/PEGDEE) |
|---|---|---|---|
| Reaction Temperature | 80-100 °C | 90 °C | 120 °C |
| Reaction Time | 2-3 hours | 1.5 hours | 2 hours |
| Yield | 85-90% | 88% | 82% |
| Purity | >98% | >98% | 96% |
| Side Reactions | Minimal | Minimal | Slightly increased risk |
| Ease of Workup | Distillation | Distillation | Distillation |
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-4-(methoxymethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids
Reduction: Diols
Substitution: Various substituted dioxolanes depending on the nucleophile used
Scientific Research Applications
2-Hexyl-4-(methoxymethyl)-1,3-dioxolane has several applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Hexyl-4-(methoxymethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group by forming stable cyclic acetals with carbonyl compounds, thereby preventing unwanted side reactions during synthesis. Additionally, its bioactive properties may be attributed to its ability to interact with cellular components and modulate biological pathways.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key structural features and inferred physical properties of 2-hexyl-4-(methoxymethyl)-1,3-dioxolane with similar compounds:
*Estimated based on chain-length trends.
Key Observations :
- Chain Length Effects : Longer alkyl chains (e.g., hexyl vs. pentyl) increase hydrophobicity and boiling points. For example, 4-methyl-2-pentyl-1,3-dioxolane has a boiling point ~160–170°C , while the hexyl analog is estimated to boil at ~180–200°C.
- Aromatic vs. Aliphatic Substituents : 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane exhibits higher molecular weight (194.23 g/mol) and likely lower volatility due to the aromatic ring.
Reactivity and Stability
- Polymerization Potential: Unsubstituted 1,3-dioxolane polymerizes under acidic conditions to form poly(1,3-dioxolane), a material with mechanical properties comparable to polyethylene . Substituents like hexyl or methoxymethyl may sterically hinder polymerization but improve thermal stability.
- Hydrolytic Stability : The dioxolane ring is susceptible to acid-catalyzed hydrolysis. Derivatives with electron-withdrawing groups (e.g., methoxymethyl) may exhibit slower hydrolysis rates compared to alkyl-substituted analogs .
- Environmental Persistence : 1,3-Dioxolane derivatives generally exhibit lower sorption in soil than 1,4-dioxane, leading to greater environmental mobility. For example, 1,3-dioxolane has a retardation factor (R) of ~1.1 in groundwater, compared to 1.22 for 1,4-dioxane .
Biological Activity
2-Hexyl-4-(methoxymethyl)-1,3-dioxolane is a compound that has been studied for its biological activity, particularly in the context of its potential use in various applications, including pharmaceuticals and as a fragrance ingredient. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity, including toxicity assessments and antimicrobial properties.
Chemical Structure and Properties
This compound belongs to the class of 1,3-dioxolanes, which are known for their diverse chemical properties and applications. The structure can be represented as follows:
- Chemical Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
Skin Sensitization and Genotoxicity
A safety assessment conducted on 2-hexyl-1,3-dioxolane revealed a No Expected Sensitization Induction Level (NESIL) of 2700 μg/cm² for skin sensitization. This indicates a low potential for causing skin sensitization in humans . Furthermore, studies utilizing the Ames test showed that the compound is non-mutagenic, with no significant increase in revertant colonies observed at concentrations up to 5000 μg/plate across various bacterial strains (Salmonella typhimurium and Escherichia coli) .
Repeated Dose and Reproductive Toxicity
The compound was evaluated for repeated dose toxicity using the Threshold of Toxicological Concern (TTC) approach. The exposure levels were determined to be below the TTC thresholds (0.0015 mg/kg/day), suggesting minimal risk associated with repeated exposure . Additionally, reproductive toxicity assessments indicated no significant adverse effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various dioxolane derivatives, including this compound. In particular:
- Antifungal Activity : A series of synthesized 1,3-dioxolanes demonstrated significant antifungal activity against Candida albicans, with several compounds exhibiting minimum inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL .
- Antibacterial Activity : The compound showed notable antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. However, its effectiveness against Gram-negative bacteria was less pronounced .
Comparative Biological Activity
The following table summarizes the biological activity findings related to various derivatives of 1,3-dioxolanes, including this compound:
| Compound Name | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 625 - 1250 | S. aureus: 625 - 1250; E. faecalis: 625 |
| Other Dioxolane Derivatives | Varies (generally effective) | Variable effectiveness |
Case Studies and Research Findings
In a study focused on synthesizing new dioxolanes for their biological activities, it was found that compounds with specific substituents at positions 3 and 4 exhibited enhanced antibacterial and antifungal properties compared to their simpler counterparts . This emphasizes the importance of structural modifications in enhancing biological efficacy.
Additionally, the research indicated that while some dioxolanes were effective against specific strains of bacteria and fungi, others did not exhibit significant activity. This variability highlights the need for further investigation into structure-activity relationships within this class of compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for 2-Hexyl-4-(methoxymethyl)-1,3-dioxolane?
- Methodological Answer : Synthesis typically begins with a functionalized dioxolane precursor. For example, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol undergoes sequential alkylation and coupling reactions. Key steps include:
- Protection/deprotection : Use of acid-sensitive groups (e.g., t-butyldiphenylsilyl) to shield hydroxyl moieties during methoxymethylation .
- Hexyl chain introduction : Grignard reagents or nucleophilic substitution with hexyl halides under catalytic conditions (e.g., TMSOTf) .
- Purification : Flash chromatography or fractional distillation ensures >95% purity, validated via GC-MS and H/C NMR .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR spectroscopy : H NMR identifies methoxymethyl (-OCHO-) protons at δ 3.2–3.5 ppm and hexyl chain signals (δ 0.8–1.5 ppm). C NMR confirms dioxolane ring carbons at δ 60–110 ppm .
- Mass spectrometry : High-resolution ESI-MS or GC-MS detects molecular ion peaks (e.g., [M+H] at m/z 232.18) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, particularly for diastereomeric mixtures .
Advanced Research Questions
Q. What strategies address contradictory stereochemical assignments in NMR data?
- Methodological Answer :
- Advanced NMR techniques : Use 2D NMR (COSY, NOESY) to differentiate diastereomers. For example, NOE correlations between the hexyl chain and methoxymethyl group clarify spatial arrangements .
- Chiral derivatization : Convert enantiomers into diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for precise stereochemical analysis .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) to validate configurations .
Q. How does steric hindrance from substituents affect polymerization behavior?
- Methodological Answer :
- Cationic polymerization : Initiation with BF-etherate generates oxocarbenium intermediates. Bulky hexyl groups slow propagation, favoring oligomers over high-MW polymers. Kinetic studies (e.g., H NMR monitoring) reveal rate constants () reduced by ~30% compared to unsubstituted dioxolanes .
- Copolymer design : Blend with less hindered monomers (e.g., 1,3-dioxolane) to modulate reactivity. SEC analysis shows polydispersity indices (PDI) <1.5 for optimized ratios .
Q. What environmental and safety considerations apply to lab-scale handling?
- Methodological Answer :
- Toxicity assessment : Despite low bioaccumulation potential (BCF = 3), prioritize fume hood use due to suspected reproductive toxicity under REACH .
- Waste management : Neutralize acidic byproducts (e.g., HSO) with NaHCO before disposal. Incinerate halogenated derivatives to avoid soil mobility (Koc = 15) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported polymer thermal stability?
- Methodological Answer :
- Variable initiator purity : Trace moisture in BF-etherate can hydrolyze dioxolane rings, reducing thermal stability. Karl Fischer titration ensures HO content <50 ppm .
- End-group analysis : MALDI-TOF identifies hydroxyl-terminated chains (degradation-prone) vs. stable alkyl termini. Correlate with TGA data (decomposition >250°C for stable polymers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
